molecular formula C6H3F2NO2 B070906 2,6-Difluoronicotinic acid CAS No. 171178-50-0

2,6-Difluoronicotinic acid

Cat. No. B070906
M. Wt: 159.09 g/mol
InChI Key: IEVMFAWRTJEFCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes starting from simple precursors. For instance, the synthesis of 6,6-difluoroshikimic acid was achieved from enantiopure diol derived from microbial dihydroxylation of iodobenzene, applicable to the preparation of other 6-substituted analogues of shikimic acid (Humphreys et al., 2004). Such methodologies may offer a framework for synthesizing 2,6-Difluoronicotinic acid by adapting the steps to target the nicotinic acid core with fluorine substituents at specific positions.

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds involves examining the influence of fluorine atoms on the aromatic ring's electronic properties. For example, fluorine substitution can significantly impact hydrogen bonding and molecular packing, as seen in the structural isomerization studies of anilinonicotinic acids (Peng et al., 2018). Similar principles would apply to the analysis of 2,6-Difluoronicotinic acid, where the electron-withdrawing effect of fluorine would be critical.

Chemical Reactions and Properties

Fluorinated pyridines, such as 2,6-Difluoronicotinic acid, participate in various chemical reactions, including coupling reactions, due to their reactivity towards nucleophiles and electrophiles. The presence of fluorine can enhance reactivity and selectivity in synthetic transformations. For instance, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives highlights the role of fluorine in facilitating novel routes to nicotinic acid derivatives (Kiss et al., 2008).

Scientific Research Applications

  • Biotransformation by Fungi : A study by Tseng et al. (2014) revealed that the white-rot fungus, Phanerochaete chrysosporium, can biotransform 6:2 fluorotelomer alcohol (FTOH), a raw material related to PFASs, into more degradable polyfluoroalkylcarboxylic acids. This suggests potential bioremediation applications for PFAS-contaminated environments (Tseng et al., 2014).

  • Uptake and Biotransformation in Plants : Zhao et al. (2019) studied the uptake, translocation, and biotransformation of 6:2 fluorotelomer sulfonic acid (FTSA) in pumpkin plants. Their findings indicate a significant bioaccumulative ability of FTSA in pumpkin roots and involvement of cytochrome P450 enzymes in plant biotransformation processes (Zhao et al., 2019).

  • Electrochemical Degradation of PFASs : A study by Gómez-Ruiz et al. (2017) demonstrated the effective electrochemical treatment of PFASs in industrial wastewater. They achieved a high removal rate of PFASs using a boron-doped diamond anode, highlighting the technology's potential for managing PFAS emissions in industrial wastewaters (Gómez-Ruiz et al., 2017).

  • Photolytic and Biological Transformation : Research by Moe et al. (2012) on Forafac®1157, a PFOS alternative, showed that its major component, 6:2 fluorotelomer sulfonamide alkylbetaine (FTAB), undergoes extensive metabolism by blue mussel and turbot, as well as photolytic transformation. These findings are important for understanding the environmental impact of novel fluorinated surfactants (Moe et al., 2012).

  • Electrochemical Oxidation on BDD Anode : Carrillo-Abad et al. (2018) investigated the electrochemical degradation of 6:2 FTSA on a boron-doped diamond (BDD) anode, finding that increasing the anode potential enhances 6:2 FTSA removal, thereby providing insights into effective degradation pathways for such substances (Carrillo-Abad et al., 2018).

  • Biotransformation in River Sediment : A study by Zhao et al. (2013) on the biotransformation of 6:2 FTOH in river sediment found that it is rapidly transformed into poly- and per-fluorinated carboxylates, suggesting implications for the environmental fate of these substances if released into river or marine sediments (Zhao et al., 2013).

Safety And Hazards

The safety information for 2,6-Difluoronicotinic acid includes hazard statements H315, H319, and H335. Precautionary statements include P261, P271, and P280 .

Future Directions

The future directions for 2,6-Difluoronicotinic acid are not specified in the available resources .

Relevant Papers There are several peer-reviewed papers, technical documents, and similar products related to 2,6-Difluoronicotinic acid available at Sigma-Aldrich .

properties

IUPAC Name

2,6-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMFAWRTJEFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441993
Record name 2,6-Difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoronicotinic acid

CAS RN

171178-50-0
Record name 2,6-Difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,6-Difluoropyridine (7.89 mL, 0.087 mmol) is added dropwise under N2 at 78° C. to a stirred solution of lithium diisopropylamide (59.0 mL of a 1.5 N solution in cyclohexane, 0.089 mmol) in THF (250 mL). After 2 h at 78° C., a stream of dry CO2 is passed through the solution and the mixture is diluted with water and washed with EtOAc. The aqueous portion is neutralized with 3 N HCl, extracted with EtOAc and worked up to give 2,6-difluoronicotinic acid (13.4 g, 97%). H NMR (DMSO) δ 8.59 (1H, dd, J=9.2, 8.2 Hz), 7.30 (1H, dd, J=8.2, 2.1 Hz), 4.03 (1H, brs).
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Synthesis routes and methods II

Procedure details

To 2,6-difluoropyridine (58, 7.10 g, 0.0617 mol) in tetrahydrofuran (150.0 mL) under an atmosphere of nitrogen at −78° C., n-butyllithium (26.0 mL, 2.50M in hexane) was added slowly. After 30 minutes, dry ice (3.0 g) was added to the reaction. After 1 hour, the reaction was allowed to warm to room temperature, then poured into water and extracted with ethyl acetate. The aqueous layer was acidified with 1N HCl to pH=4-5 and extracted with ethyl acetate. The organic layer was dried over anyhydrous sodium sulfate, filtered and concentrated to give the crude compound as a light yellow solid (59, 5.6 g, 57.0%).
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57%

Synthesis routes and methods III

Procedure details

A solution of n-butyl lithium in THF (2.62 M, 29.1 mL) was added dropwise to a solution of diisopropylamine (11.7 mL) in tetrahydrofuran (310 mL) under ice-cooling in a nitrogen atmosphere. The reaction solution was stirred under ice-cooling for one hour and then cooled to −78° C. A solution of 2,6-difluoropyridine (8 g) in tetrahydrofuran (10 mL) was added dropwise to the reaction solution. The reaction solution was stirred at −0.78° C. for three hours. Then, an excess amount of crushed dry ice was added in a nitrogen stream, and the reaction solution was stirred at −78° C. for 20 minutes and at room temperature for three hours. Water and diethyl ether were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was adjusted to pH 1 by concentrated hydrochloric acid. Ethyl acetate was added to the aqueous layer, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 10.4 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Plaumann, R Ringleb, F Euchner, C Bruns, M Munt… - researchgate.net
The number of fluorinated substrates with pharmaceutical applications strongly increased in the last years.[1] Important topics are the development of new MR contrast agents and the …
Number of citations: 0 www.researchgate.net
Z Zhao, Y Liu, S Wang, S Tang, D Ma, Z Zhu… - Angewandte …, 2023 - Wiley Online Library
Herein, a direct, metal‐free, and site‐selective electrochemical C−H carboxylation of arenes by reductive activation using CO 2 as the economic and abundant carboxylic source was …
Number of citations: 19 onlinelibrary.wiley.com
H Qin, A Wei, Y Wang, L Wang, H Xu, Y Zhan… - European Journal of …, 2023 - Elsevier
The Na V 1.8 channel is a genetically validated target for pain and it is mostly expressed in the peripheral nervous system. Based on the disclosed structures of Na V 1.8-selective …
Number of citations: 3 www.sciencedirect.com
P Bai, X Lu, Y Liu, Y Lan, H Wang… - ACS Medicinal …, 2021 - ACS Publications
In this paper, we report the design, synthesis, and biological evaluation of the first selective bromodomain and extra-terminal domain (BET) BD1 bromodomains of the PET radiotracer [ …
Number of citations: 7 pubs.acs.org
C Bruns, R Ringleb, I Prediger, F Euchner… - …, 2023 - Wiley Online Library
The interest in fluorinated substances has increased significantly in recent decades due to their diverse properties and possible uses. An important analytical method in this context is …
U Seddik, H Aglan, G Trencsényi, JP Szabó… - Applied Radiation and …, 2018 - Elsevier
The rapid synthesis of two radiofluoronicotinamide derivatives, namely, [ 18 F]MEL050 and [ 18 F]MEL-2F has been simply performed starting from commercial materials. [ 18 F]MEL-2F …
Number of citations: 1 www.sciencedirect.com
SJ Hotchkiss - 2020 - search.proquest.com
IκB kinase 2 (IKK2) is the essential kinase in the activation pathway of NF-κB and it is a critical regulator of inflammation which is inducibly activated by a host of stimuli. Aberrant …
Number of citations: 3 search.proquest.com
B Gröner, M Willmann, L Donnerstag… - Journal of Medicinal …, 2023 - ACS Publications
18 F-Fluorination of sensitive molecules is often challenging, but can be accomplished under suitably mild conditions using radiofluorinated prosthetic groups (PGs). Herein, 1-…
Number of citations: 9 pubs.acs.org
NA Tamayo, MP Bourbeau, JR Allen… - Journal of Medicinal …, 2022 - ACS Publications
Chromosomal instability (CIN) is a hallmark of cancer that results from errors in chromosome segregation during mitosis. Targeting of CIN-associated vulnerabilities is an emerging …
Number of citations: 4 pubs.acs.org
C Bruns, M Plaumann, T Herrmann… - https://cds. ismrm …, 2019 - discovery.ucl.ac.uk
¹⁹F MR spectroscopy and imaging represent important tools for the development of new MR contrast agents and pharmaceutics. Until now, there are only a few published data that …
Number of citations: 2 discovery.ucl.ac.uk

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